molecular formula C21H20N2O2 B8442694 4-[4-(1-Naphthoyl)piperazin-1-yl]phenol CAS No. 684249-29-4

4-[4-(1-Naphthoyl)piperazin-1-yl]phenol

Cat. No.: B8442694
CAS No.: 684249-29-4
M. Wt: 332.4 g/mol
InChI Key: OCCNMSOPCUMXKL-UHFFFAOYSA-N
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Description

4-[4-(1-Naphthoyl)piperazin-1-yl]phenol is a piperazine-derived compound featuring a phenol moiety substituted at the para position with a piperazine ring that is further acylated with a 1-naphthoyl group. The naphthoyl group introduces significant steric bulk and aromaticity, which may influence both physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

CAS No.

684249-29-4

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

[4-(4-hydroxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C21H20N2O2/c24-18-10-8-17(9-11-18)22-12-14-23(15-13-22)21(25)20-7-3-5-16-4-1-2-6-19(16)20/h1-11,24H,12-15H2

InChI Key

OCCNMSOPCUMXKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Cytotoxic Potency of Piperazine Derivatives

Substituent on Piperazine Example Compound IC₅₀ (HCT116) IC₅₀ (A549)
4-Acetylpiperazin-1-yl Compound 9 1.84 mM 3.72 mM
4-Benzoylpiperazin-1-yl Compound 29 42.36 mM 65.14 mM
4-(4-Chlorobenzoyl)piperazin-1-yl Compound 34 25.38 mM 38.91 mM
4-(Methylsulfonyl)piperazin-1-yl Compound 43 18.92 mM 22.15 mM

Data sourced from phosphoinositide 3-kinase (PI3K) inhibitor studies

Electronic and Steric Effects

  • Acetyl vs. Naphthoyl : The acetyl group (electron-withdrawing) may enhance hydrogen bonding or dipole interactions, while the naphthoyl group (electron-rich) could promote π-π stacking but hinder receptor access due to steric bulk .
  • Fluorophenyl-Naphthyl Hybrids : Compounds like [4-(4-fluorophenyl)piperazin-1-yl]naphthalen-2-ylacetic acid () combine fluorophenyl’s electronegativity with naphthyl’s hydrophobicity, demonstrating how electronic tuning can alter bioactivity .

Pharmacological Diversity

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